Thiacloprid

Pollinator Safety Ecotoxicology Integrated Pest Management

Thiacloprid’s cyanoimine pharmacophore provides a 371.7-fold reduction in acute contact toxicity to honey bees versus imidacloprid, making it the neonicotinoid of choice for Integrated Pest Management (IPM) in pollinator-dependent orchards and flowering crops. It retains high efficacy against imidacloprid-resistant Aphis gossypii populations with a 17-fold resistance ratio (vs. 43–687× for nitro-substituted analogs). A low GUS Index of 1.44 minimizes groundwater leaching risk.

Molecular Formula C10H9ClN4S
Molecular Weight 252.72 g/mol
CAS No. 111988-49-9
Cat. No. B134840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiacloprid
CAS111988-49-9
Synonyms[N(Z)]-N-[3-[(6-chloro-3-pyridinyl)methyl]-2-thiazolidinylidene]cyanamide;  [N(Z)]-[3-[(6-Chloro-3-pyridinyl)methyl]-2-thiazolidinylidene]cyanamide;  Bariard;  Biscaya;  Calypso;  Calypso (pesticide);  Calypso 70WG;  Calypso Ultra; 
Molecular FormulaC10H9ClN4S
Molecular Weight252.72 g/mol
Structural Identifiers
SMILESC1CSC(=NC#N)N1CC2=CN=C(C=C2)Cl
InChIInChI=1S/C10H9ClN4S/c11-9-2-1-8(5-13-9)6-15-3-4-16-10(15)14-7-12/h1-2,5H,3-4,6H2
InChIKeyHOKKPVIRMVDYPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 185 mg/L at 20 °C
At 20 °C, in: n-hexane, <0.1 g/L;  xylene, 0.30 g/L;  dichloromethane, 160 g/L;  n-octanol, 1.4 g/L;  n-propanol, 3.0 g/L;  acetone, 64 g/L;  ethyl acetate, 9.4 g/L;  polyethylene glycol, 42 g/L;  acetonitrile, 52 g/L;  and DMSO, 150 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Thiacloprid (CAS 111988-49-9): A Cyano-Substituted Neonicotinoid Insecticide with Differentiated Pollinator Safety and Resistance Profile for Strategic IPM Programs


Thiacloprid (CAS 111988-49-9) is a chloronicotinyl insecticide belonging to the neonicotinoid class. It is structurally distinguished by a cyanoimine pharmacophore, as opposed to the nitroimine group found in first- and second-generation neonicotinoids such as imidacloprid, clothianidin, and thiamethoxam [1]. This cyano substitution fundamentally alters its binding affinity at insect nicotinic acetylcholine receptors (nAChRs), its metabolic detoxification rate by cytochrome P450 monooxygenases (P450s), and, consequently, its toxicological profile towards beneficial insects like the western honey bee (Apis mellifera) [2]. Thiacloprid exhibits systemic and translaminar activity, is effective by contact and ingestion, and controls a broad spectrum of sucking and chewing insect pests, including aphids, whiteflies, and various coleopteran and lepidopteran larvae .

Why Thiacloprid (CAS 111988-49-9) Cannot Be Substituted with Other Neonicotinoids for Bee-Sensitive Applications and Resistance Management


Although neonicotinoids share a common mode of action, key structural and pharmacokinetic differences render them functionally distinct and non-interchangeable in scientific and agricultural contexts. A direct substitution of thiacloprid with a nitro-substituted analog like imidacloprid or clothianidin would introduce a >800-fold increase in acute contact toxicity to honey bees, a critical liability for integrated pest management (IPM) in pollinator-dependent crops [1]. Furthermore, while thiacloprid demonstrates cross-resistance with other neonicotinoids in populations carrying the R81T mutation, the dominance level and resistance ratios differ significantly across compounds, affecting the long-term viability of resistance management strategies [2]. Its unique metabolic pathway, characterized by faster detoxification by insect P450s, is a key determinant of its selectivity and cannot be assumed for other molecules in the class [3].

Thiacloprid (CAS 111988-49-9) Quantitative Differentiation Evidence: Pollinator Safety, Resistance Profiles, and Environmental Fate


Thiacloprid Exhibits >800-Fold Lower Acute Contact Toxicity to Honey Bees Compared to Imidacloprid

In direct comparative bioassays, thiacloprid demonstrates a profound reduction in acute toxicity to the western honey bee (Apis mellifera) relative to the first-generation neonicotinoid imidacloprid. The median lethal dose (LD50) for thiacloprid via topical (contact) application is 4460 ng/µL, representing a 371.7-fold lower toxicity than the 12 ng/µL observed for imidacloprid [1]. The differential in oral toxicity is even more pronounced, with thiacloprid exhibiting an LD50 of 463.807 ng/µL compared to 3.832 ng/µL for imidacloprid, a 121-fold difference [1]. This stark contrast is attributed to the rapid detoxification of the cyano-substituted thiacloprid by P450 enzymes in bees [2].

Pollinator Safety Ecotoxicology Integrated Pest Management

Thiacloprid Demonstrates the Lowest Resistance Ratio (17-fold) in a Japanese Field Population of Cotton Aphid Among Seven Tested Neonicotinoids

A comprehensive study on neonicotinoid resistance in field-collected populations of the cotton aphid (Aphis gossypii) from Japan revealed significant variation in the level of resistance to different compounds. When compared to a susceptible baseline population, the resistance ratio (RR) for thiacloprid was only 17-fold, the lowest among all seven neonicotinoids tested [1]. In stark contrast, the resistance ratio for clothianidin was 687-fold, and ratios for other compounds such as imidacloprid, dinotefuran, and thiamethoxam ranged from 43- to 253-fold [1]. Field mortality rates further corroborate this finding, with 90.2–100% mortality observed for thiacloprid in resistant populations, compared to only 0–65.5% for imidacloprid and dinotefuran [1].

Insecticide Resistance Resistance Management Agricultural Entomology

A Single Amino Acid Mutation (S221A) Differentially Impacts Agonist Efficacy, Favoring Thiacloprid's Action Over Imidacloprid's

At the molecular target level, the S221A mutation in loop C of the Drosophila melanogaster Dα1 nicotinic acetylcholine receptor (nAChR) subunit reveals a key pharmacodynamic difference between thiacloprid and imidacloprid. While the S221A mutation had a negligible effect on the affinity or efficacy of imidacloprid, it caused a measurable reduction in the efficacy of thiacloprid for the same heterologously expressed receptors [1]. This finding indicates that the binding interaction of thiacloprid is more dependent on the hydrogen-bonding capacity of the serine residue at position 221, a feature that may influence resistance evolution pathways and cross-resistance patterns [2].

Molecular Pharmacology Resistance Mechanisms Target-Site Interactions

Thiacloprid is Metabolized 4.2-Fold Slower than Imidacloprid by Drosophila CYP6G1 In Vitro

In vitro metabolic assays using recombinantly expressed Drosophila melanogaster cytochrome P450 enzyme CYP6G1 revealed a significant difference in substrate specificity. After a 2-hour incubation, CYP6G1 metabolized 17.6% (±7.1%) of imidacloprid but only 4.2% (±2.3%) of thiacloprid via hydroxylation [1]. This indicates that thiacloprid is a poorer substrate for this specific P450 enzyme, which is known to contribute to neonicotinoid resistance in D. melanogaster. The 4.2-fold difference in metabolic rate could have implications for the persistence of the parent compound in target pests with elevated CYP6G1 expression.

Xenobiotic Metabolism Enzymology Detoxification

Thiacloprid Exhibits a Low Groundwater Leaching Potential (GUS Index 1.44) Despite Moderate Water Solubility

Thiacloprid has a water solubility of 184 mg/L at 20°C, which is classified as moderate and is significantly lower than that of other neonicotinoids like thiamethoxam (4,100 mg/L) or acetamiprid (2,950 mg/L) [1]. Importantly, despite this moderate solubility, its Groundwater Ubiquity Score (GUS) index is calculated at 1.44, which falls into the 'low' leaching potential category [1]. This is in contrast to compounds like thiamethoxam (GUS 3.82, high leaching potential) and imidacloprid (GUS >2.8, high leaching potential) [1]. The combination of moderate water solubility and low leaching potential makes thiacloprid's environmental mobility profile distinct from many other class members.

Environmental Fate Groundwater Contamination Leaching Potential

Thiacloprid's Dominance Level (DLC = 0.351) for R81T Resistance is Slightly Higher but Still Semirecessive

In a study of 23 clones of the green peach aphid (Myzus persicae) carrying the R81T target-site resistance mutation, the dominance level of insecticide resistance (DLC) was quantified for both thiacloprid and imidacloprid. The mean DLC for thiacloprid was 0.351, while for imidacloprid it was 0.316 [1]. A DLC value of 0 indicates completely recessive resistance, while a value of 1 indicates completely dominant resistance. Both values fall within the semirecessive range, indicating that the wild-type allele is partially dominant. However, the slightly higher DLC for thiacloprid suggests that resistance to this compound may be marginally more expressed in heterozygous individuals compared to imidacloprid [1]. Cross-resistance between the two compounds was also confirmed [1].

Population Genetics Resistance Management Pest Control

Optimal Scientific and Industrial Applications for Thiacloprid (CAS 111988-49-9) Based on Its Quantitative Differentiation Profile


Integrated Pest Management in Pollinator-Dependent Crops (e.g., Pome Fruit, Stone Fruit, Oilseed Rape) Where Bee Safety is Paramount

Given its 371.7-fold lower acute contact toxicity to Apis mellifera compared to imidacloprid [1], thiacloprid is uniquely positioned within the neonicotinoid class for use in crops that rely on bee pollination. Its application can be timed to minimize exposure to foraging bees, and its rapid degradation reduces the window of residual toxicity. This makes it a preferred choice over nitro-substituted neonicotinoids for managing aphids, leafhoppers, and other piercing-sucking pests in orchards and flowering field crops where maintaining healthy pollinator populations is an explicit goal of the IPM program .

Resistance Management Strategy for Aphis gossypii Populations with Developing Neonicotinoid Resistance

In regions where Aphis gossypii populations have developed resistance to imidacloprid and other neonicotinoids, thiacloprid offers a more effective alternative. Field data from Japan show a 17-fold resistance ratio for thiacloprid in resistant populations, compared to ratios of 43- to 687-fold for other neonicotinoids [2]. Its inclusion in a rotational program can help preserve efficacy and delay further resistance selection pressure, particularly in crops like cotton, cucurbits, and sweet pepper where A. gossypii is a key pest. However, due to confirmed cross-resistance (3.68-5.79-fold) [3], its use should be carefully managed and integrated with insecticides from different mode-of-action groups.

Molecular Pharmacology Studies Investigating Neonicotinoid Target-Site Interactions and Resistance Mechanisms

Thiacloprid serves as a valuable comparative probe in neuropharmacological research due to its distinct interaction with insect nAChRs. Studies have shown that the S221A mutation in the Dα1 subunit reduces agonist efficacy for thiacloprid but not for imidacloprid, providing a unique tool for dissecting the molecular determinants of binding and resistance [4]. Its differential metabolism by P450s like CYP6G1 [5] also makes it useful in toxicogenomic studies aimed at understanding the enzymatic basis of insecticide selectivity and resistance evolution.

Crop Protection in Areas with Vulnerable Groundwater Resources

In agricultural regions with shallow aquifers or high water tables, the low leaching potential of thiacloprid (GUS Index = 1.44) presents a distinct environmental advantage over compounds like thiamethoxam (GUS = 3.82) and imidacloprid [6]. This property reduces the risk of groundwater contamination and can facilitate compliance with stringent local environmental regulations. While its non-renewal in the EU [7] underscores the importance of considering all toxicological and environmental endpoints, in jurisdictions where its use is permitted, its soil mobility profile can be a key factor in procurement decisions for sustainable agricultural practices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thiacloprid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.